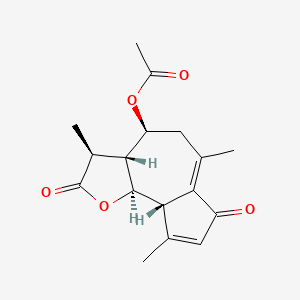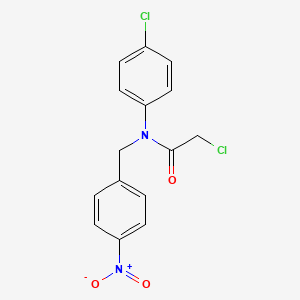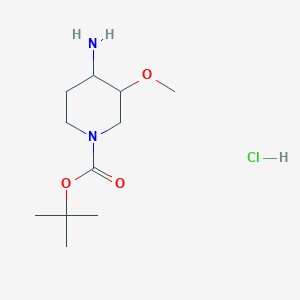
10-(Carbamoylamino)decylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Red 179, also known as Transparent Red E2G, is an organic synthetic dye with the chemical formula C22H12N2O. It is a red powder that is soluble in organic solvents such as toluene, ethanol, and ketones. This compound is primarily used as a dye and marker in various industrial applications, including textiles, paints, inks, plastics, and rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions
Solvent Red 179 is synthesized through a condensation reaction between 1,8-diaminonaphthalene and 1,8-naphthalic anhydride. The reaction typically occurs in the presence of a solvent and a phase transfer catalyst. The process involves heating the reactants to a temperature range of 82°C to 90°C, followed by distillation, filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Solvent Red 179 involves the use of glacial acetic acid as a solvent. The process includes compounding, filtering, washing, and distilling. The filtrate is recycled to reduce costs, and the reaction is carried out at a temperature range of 90°C to 100°C for about 12 hours under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
Solvent Red 179 undergoes various chemical reactions, including:
Condensation: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can alter the dye’s properties and stability.
Substitution: Involves replacing one functional group with another, affecting the dye’s solubility and color properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products Formed
The major products formed from these reactions include various derivatives of Solvent Red 179, which have different solubility, stability, and color properties .
Scientific Research Applications
Solvent Red 179 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Utilized in diagnostic tests and as a marker in medical research.
Industry: Applied in the production of colored plastics, resins, and fibers
Mechanism of Action
The mechanism of action of Solvent Red 179 involves its chemical bonding with textile fibers, resulting in a long-lasting and colorfast dye. The dye molecules interact with the fibers through van der Waals forces and hydrogen bonding, ensuring strong adhesion and stability .
Comparison with Similar Compounds
Similar Compounds
- Solvent Red 5B
- Transparent Red E2G
- Plast Red 3003
Uniqueness
Solvent Red 179 is unique due to its excellent solubility in organic solvents, high thermal stability, and strong colorfastness. It also exhibits better solubility and stability compared to other similar compounds, making it a preferred choice in various industrial applications .
Properties
CAS No. |
6968-52-1 |
|---|---|
Molecular Formula |
C12H26N4O2 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
10-(carbamoylamino)decylurea |
InChI |
InChI=1S/C12H26N4O2/c13-11(17)15-9-7-5-3-1-2-4-6-8-10-16-12(14)18/h1-10H2,(H3,13,15,17)(H3,14,16,18) |
InChI Key |
MOUJWRXYUCHBOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCNC(=O)N)CCCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



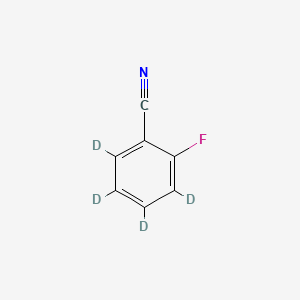
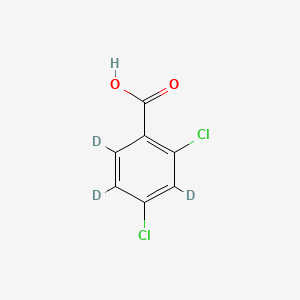
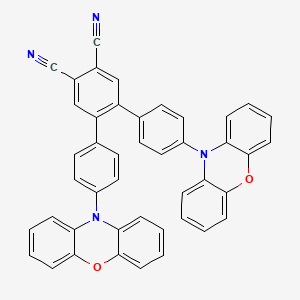
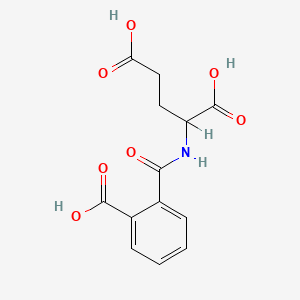

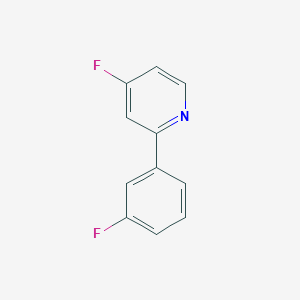
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
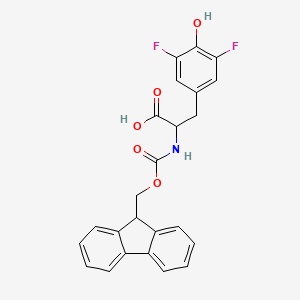
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
